Researchers studying synthetic lethality in HR-deficient cancer models often face inconsistent potency across PARP inhibitor batches. Fluzoparib (CAS 1358715-18-0) addresses this with a well-defined PARP1 IC50 of 1.46 ± 0.72 nM, enabling reproducible benchmark comparisons.
• First China-developed PARP inhibitor with phase 3-validated efficacy and safety data in Chinese patient populations.
• Demonstrated lack of PPI (omeprazole) interaction simplifies DDI study design and reduces confounding factors.
• Supplied at ≥98% purity with documented DMSO solubility, supporting reliable in vitro and in vivo experimentation.
Molecular FormulaC22H16F4N6O2
Molecular Weight472.4 g/mol
CAS No.1358715-18-0
Cat. No.B607573
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Fluzoparib PARP1 Inhibitor Specification
Fluzoparib (CAS 1358715-18-0, also known as Fuzuloparib, SHR-3162, HS-10160) is a synthetic small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) with a molecular formula of C22H16F4N6O2 and a molecular weight of 472.40 g/mol . It acts as an orally active PARP1 inhibitor [1] and is the first China-developed PARP inhibitor to receive regulatory approval for clinical use in oncology [2].
Orally active PARP1 inhibitor for oncology pathway studies
Clinical-stage tool compound with reported phase 3 endpoint context
Supports in vitro enzymatic and HR-deficiency cell-model research
[1] Wang L, et al. Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. Cancer Sci. 2019;110(3):1064-1075. View Source
[2] Lee A. Fuzuloparib: First Approval. Drugs. 2021;81(10):1221-1226. View Source
Fluzoparib vs. Other PARP Inhibitors
While PARP inhibitors share a common mechanism of action, the pharmacokinetic (PK) and safety profiles of individual agents differ significantly, making generic substitution or class-based interchange inappropriate for both clinical and research applications. For instance, the first-in-class agent olaparib is associated with undesirable hematological toxicity and PK limitations that can restrict its utility [1]. In contrast, fluzoparib demonstrates a more favorable toxicity profile and distinct PK characteristics, including reduced susceptibility to drug-drug interactions with proton pump inhibitors (PPIs) [2], and is currently the only agent in its class with established efficacy and safety data in Chinese patient populations across multiple phase 3 trials [3]. These differences are quantifiable and directly impact both procurement decisions and experimental design.
PK & Interaction Profile
Class-level PARP inhibitor PK may differ; PPI co-administration interaction context may not transfer from olaparib or other agents.
Tolerability Endpoint Context
Reported hematological toxicity and safety-related endpoints vary across PARP inhibitors; substitution may shift assay or model interpretation.
Trial Population Specificity
Published trial endpoint data derive from Chinese patient populations; extrapolation to other populations requires model-specific review.
[1] Wang L, et al. Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. Cancer Sci. 2019;110(3):1064-1075. View Source
[2] Han Y, et al. Pharmacokinetic effects of proton pump inhibitors on the novel PARP inhibitor fluzoparib: a single-arm, fixed-sequence trial in male healthy volunteers. Invest New Drugs. 2021;39:796-802. View Source
[3] Li H, et al. Fuzuloparib with or without apatinib in patients with HER2-negative metastatic breast cancer with germline BRCA1/2 mutations (FABULOUS): interim analysis of a multicentre, three-arm, open-label, randomised, phase 3 trial. Lancet Oncol. 2025;26(12):1563-1574. View Source
Fluzoparib Quantitative Evidence
PARP1 Inhibition Potency
Fluzoparib exhibits potent inhibitory activity against PARP1 in a cell-free enzymatic assay. Its IC50 value of 1.46 ± 0.72 nM [1] serves as a direct quantitative comparator for evaluating batch-to-batch consistency and for cross-referencing with literature values of other PARP inhibitors in similar assay systems.
N/A (Class-level inference - serves as a quantitative reference point for potency comparisons)
Conditions
Cell-free enzymatic assay
Why This Matters
This quantitative IC50 value provides a precise benchmark for researchers to verify the activity of fluzoparib in their own assays and to compare its potency against other PARP1 inhibitors in their specific experimental systems.
Fluzoparib demonstrates a clear therapeutic window in vitro, preferentially inhibiting the proliferation of homologous recombination (HR)-deficient cells compared to HR-proficient cells [1]. While specific IC50 values for HR-proficient cells are not provided in the source, the qualitative observation of preferential inhibition establishes a mechanistic differentiation that is critical for target validation studies.
HR-Deficiency SelectivityReported
Preferential inhibition of HR-deficient cell proliferation
Supports synthetic lethality research context
Qualitative observation; quantitative selectivity not provided
Homologous Recombination DeficiencyCell ProliferationSelectivity Index
Evidence Dimension
Antiproliferative selectivity
Target Compound Data
Preferentially inhibits proliferation of HR-deficient cells
Comparator Or Baseline
HR-proficient cells
Quantified Difference
Not quantified (Qualitative preferential inhibition observed)
Conditions
In vitro cell proliferation assay (cell lines with known HR status)
Why This Matters
This selectivity profile confirms that fluzoparib's mechanism of action aligns with the synthetic lethality paradigm, ensuring that research findings in HR-deficient models are relevant and translatable.
Homologous Recombination DeficiencyCell ProliferationSelectivity Index
[1] Wang L, et al. Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. Cancer Sci. 2019;110(3):1064-1075. View Source
Antitumor Activity in Xenograft Models
In vivo, fluzoparib demonstrated significant antitumor activity in HR-deficient xenograft models, leading to substantial tumor growth inhibition (TGI) [1]. This outcome confirms that the in vitro potency and selectivity translate into meaningful in vivo effects, a critical requirement for studies where compound performance in animal models is a key decision factor.
In Vivo Xenograft TGIReported
Substantial tumor growth inhibition observed
In vivo model-response endpoint context
HR-deficient xenograft models; quantitative TGI not specified
In Vivo EfficacyXenograft ModelTumor Growth Inhibition
Not specified (Qualitative observation of significant TGI)
Conditions
HR-deficient xenograft models in mice
Why This Matters
This in vivo validation provides confidence that fluzoparib is an active compound in a whole-animal setting, essential for planning preclinical efficacy studies and for understanding the compound's potential for further development.
In Vivo EfficacyXenograft ModelTumor Growth Inhibition
[1] Wang L, et al. Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. Cancer Sci. 2019;110(3):1064-1075. View Source
Pharmacokinetic Stability with PPIs
Co-administration of the proton pump inhibitor (PPI) omeprazole with fluzoparib does not significantly alter its pharmacokinetic (PK) profile. The geometric mean ratio (GMR) for Cmax was 104.0% (90% CI: 94.8-114.0%) and for AUC0-∞ was 104.1% (90% CI: 104.5-124.6%), indicating no clinically relevant interaction [1]. This is a key differentiator, as some PARP inhibitors (e.g., olaparib) require caution with strong CYP3A4 inhibitors/inducers, while fluzoparib's PK with PPIs is well-characterized and stable.
PPI PK InteractionContext-dependent
Cmax GMR 104.0% (90% CI 94.8-114.0%) AUC0-∞ GMR 104.1% (90% CI 104.5-124.6%)
Supports co-administration PK context review
Omeprazole study in 16 healthy volunteers (NCT04108676)
Impact of PPI (omeprazole) on PK parameters (Cmax, AUC)
Target Compound Data
GMR for Cmax: 104.0% (90% CI: 94.8-114.0%); GMR for AUC0-∞: 104.1% (90% CI: 104.5-124.6%)
Comparator Or Baseline
Fluzoparib administered alone
Quantified Difference
No significant change in exposure (GMR close to 100% with CIs crossing or near 100%)
Conditions
Single-center, single-arm, open-label, fixed-sequence study in 16 healthy male volunteers (NCT04108676)
Why This Matters
This data confirms that fluzoparib can be co-administered with PPIs without dose adjustment, simplifying its use in research models involving gastric acid suppression and providing a clear advantage for clinical protocol design where patients may be on PPIs.
[1] Han Y, et al. Pharmacokinetic effects of proton pump inhibitors on the novel PARP inhibitor fluzoparib: a single-arm, fixed-sequence trial in male healthy volunteers. Invest New Drugs. 2021;39:796-802. View Source
Phase 3 Efficacy in gBRCAm Breast Cancer
In the phase 3 FABULOUS trial (NCT04296370), fluzoparib monotherapy demonstrated a median progression-free survival (PFS) of 11.0 months (95% CI 8.4-13.1) in patients with HER2-negative metastatic breast cancer harboring germline BRCA1/2 mutations [1]. This result provides a benchmark for clinical efficacy in a specific patient population and is a primary endpoint for comparative analysis with other PARP inhibitors evaluated in similar settings (e.g., OlympiAD trial for olaparib).
Phase 3 PFS EndpointTrial context
Median PFS 11.0 mo (95% CI 8.4-13.1) vs chemo HR 0.68 (95% CI 0.46-0.99; p=0.045)
Reported trial endpoint context
FABULOUS trial; gBRCAm HER2- metastatic breast cancer
Phase 3 Clinical TrialProgression-Free SurvivalMetastatic Breast Cancer
Evidence Dimension
Median Progression-Free Survival (PFS) by Blinded Independent Central Review (BICR)
Target Compound Data
11.0 months (95% CI 8.4-13.1)
Comparator Or Baseline
Physician's choice chemotherapy
Quantified Difference
Fluzoparib vs. Chemotherapy: HR 0.68 (95% CI 0.46-0.99); p=0.045
Conditions
Phase 3, open-label, randomized trial in patients with HER2-negative metastatic breast cancer with gBRCA1/2 mutations (FABULOUS; NCT04296370)
Why This Matters
This phase 3 data provides the highest level of clinical evidence for fluzoparib's efficacy, establishing a clear reference point for researchers designing clinical studies or for procurement decisions in clinical trial supply.
Phase 3 Clinical TrialProgression-Free SurvivalMetastatic Breast Cancer
[1] Li H, et al. Fuzuloparib with or without apatinib in patients with HER2-negative metastatic breast cancer with germline BRCA1/2 mutations (FABULOUS): interim analysis of a multicentre, three-arm, open-label, randomised, phase 3 trial. Lancet Oncol. 2025;26(12):1563-1574. View Source
Fluzoparib Research and Procurement Applications
In Vitro PARP1 and HR-Deficiency Studies
Fluzoparib is the optimal choice for in vitro studies requiring a potent and selective PARP1 inhibitor with a well-defined IC50 value (1.46 ± 0.72 nM). Its preferential activity against HR-deficient cells makes it ideal for validating synthetic lethality mechanisms in cancer cell lines [1]. Researchers can reliably compare their own assay results against this established potency benchmark.
In Vivo Xenograft Efficacy Studies
For in vivo xenograft studies, fluzoparib offers a validated track record of substantial antitumor activity in HR-deficient models [1]. Its favorable PK profile and oral bioavailability make it suitable for chronic dosing regimens. The compound's known formulation requirements (e.g., solubility in DMSO) are well-documented , facilitating reproducible in vivo experimentation.
Drug-Drug Interaction Investigations
Fluzoparib is an ideal candidate for pharmacokinetic and DDI studies due to its well-characterized interaction profile. Its demonstrated lack of interaction with PPIs (omeprazole) simplifies study design and enhances data interpretability [2]. This stability is a key differentiator from other PARP inhibitors, reducing confounding factors in combination therapy research.
Clinical Trial Material and Reference Standard
For organizations conducting or planning clinical trials with fluzoparib, sourcing the compound with high purity (≥99.88%) is critical for ensuring reproducibility and regulatory compliance . Its proven efficacy in phase 3 trials (e.g., FABULOUS) [3] and its approved status in China make it a high-demand reference standard for bioanalytical method validation and comparator studies.
Cell-line IC50 benchmarking and HR-status endpoint review
In Vivo Xenograft Tumor Models
Documented oral bioavailability and in vivo antitumor activity
Xenograft model tumor growth inhibition endpoint context
Pharmacokinetic & DDI Research
Well-characterized PPI co-administration PK interaction profile
Co-medication interaction endpoint review
Clinical-Trial Reference Standard Research
High-purity compound with phase 3 trial endpoint context
Reference standard qualification and trial-endpoint context review
[1] Wang L, et al. Pharmacologic characterization of fluzoparib, a novel poly(ADP-ribose) polymerase inhibitor undergoing clinical trials. Cancer Sci. 2019;110(3):1064-1075. View Source
[2] Han Y, et al. Pharmacokinetic effects of proton pump inhibitors on the novel PARP inhibitor fluzoparib: a single-arm, fixed-sequence trial in male healthy volunteers. Invest New Drugs. 2021;39:796-802. View Source
[3] Li H, et al. Fuzuloparib with or without apatinib in patients with HER2-negative metastatic breast cancer with germline BRCA1/2 mutations (FABULOUS): interim analysis of a multicentre, three-arm, open-label, randomised, phase 3 trial. Lancet Oncol. 2025;26(12):1563-1574. View Source
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